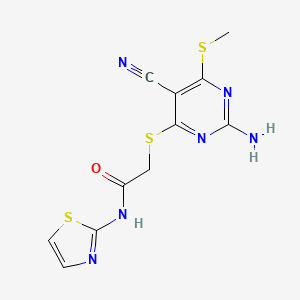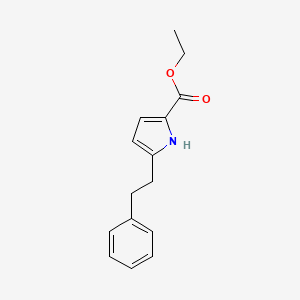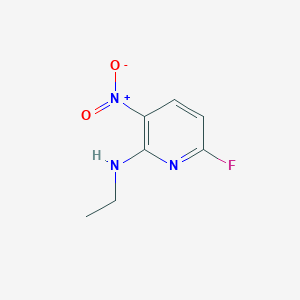
2-(Ethylamino)-6fluoro-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine is a fluorinated pyridine derivative It is characterized by the presence of an ethyl group, a fluorine atom, and a nitro group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine typically involves the introduction of the ethyl, fluoro, and nitro groups onto the pyridine ring. One common method involves the nucleophilic substitution of a fluorine atom onto a pyridine ring, followed by nitration and ethylation reactions. For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for N-Ethyl-6-fluoro-3-nitro-2-pyridinamine may involve large-scale chemical synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other functional groups.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can be compared with other fluorinated pyridine derivatives, such as:
6-fluoro-3-nitropyridin-2-amine: Similar structure but lacks the ethyl group.
N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Similar structure but with different functional groups.
The uniqueness of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
380378-98-3 |
|---|---|
Molekularformel |
C7H8FN3O2 |
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
N-ethyl-6-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8FN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
OPLNTLACBQACFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=CC(=N1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


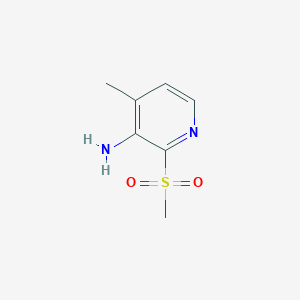
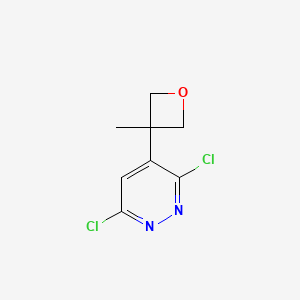

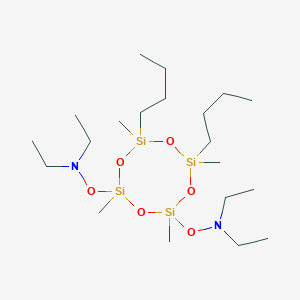
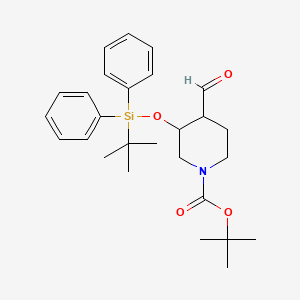


![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)


